1-(Dibenzylamino)butan-2-ol

Catalog No.
S2974845
CAS No.
408331-08-8
M.F
C18H23NO
M. Wt
269.388
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Dibenzylamino)butan-2-ol

CAS Number

408331-08-8

Product Name

1-(Dibenzylamino)butan-2-ol

IUPAC Name

1-(dibenzylamino)butan-2-ol

Molecular Formula

C18H23NO

Molecular Weight

269.388

InChI

InChI=1S/C18H23NO/c1-2-18(20)15-19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18,20H,2,13-15H2,1H3

InChI Key

HNPVIUOLXWJBPA-UHFFFAOYSA-N

SMILES

CCC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)O

Solubility

not available

Chemo-enzymatic synthesis

Photocatalytic oxidation

Disulfide reducing reagent

Dehydration of Alcohols

    Summary of the application: “1-(Dibenzylamino)butan-2-ol” can be used in the dehydration of more complicated alcohols.

    Methods of application or experimental procedures: The alcohol is protonated by an acid catalyst, then the protonated alcohol loses a water molecule to give a carbocation.

    Results or outcomes: The result is the formation of an alkene.

Industrial Solvent

Manufacture of Butan-2-ol

Dehydration to form Alkenes

    Scientific field: Organic Chemistry

    Summary of the application: “1-(Dibenzylamino)butan-2-ol” can be used in the dehydration of alcohols to form alkenes. .

    Methods of application or experimental procedures: The alcohol is protonated by an acid catalyst, then the protonated alcohol loses a water molecule to give a carbocation. .

    Results or outcomes: The result is the formation of an alkene. .

Oxidation of Alcohols

1-(Dibenzylamino)butan-2-ol is an organic compound characterized by the molecular formula C18_{18}H23_{23}NO and a molecular weight of 269.38 g/mol. The compound features a dibenzylamino group attached to a butanol backbone, specifically at the first carbon of the butanol chain and a hydroxyl group at the second carbon. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in various fields, including organic chemistry and medicinal research.

Due to the presence of its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form either a ketone or an aldehyde. Common oxidizing agents include potassium permanganate (KMnO4_4) and chromium trioxide (CrO3_3).
  • Reduction: The compound can undergo further reduction to yield the corresponding alkane. Reducing agents such as lithium aluminum hydride (LiAlH4_4) or sodium borohydride (NaBH4_4) are typically employed.
  • Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride (SOCl2_2) or phosphorus tribromide (PBr3_3) to create halogenated derivatives.

Major Products Formed

  • From Oxidation: 1-(Dibenzylamino)butan-2-one.
  • From Reduction: 1-(Dibenzylamino)butane.
  • From Substitution: 1-(Dibenzylamino)butyl halides.

Research indicates that 1-(Dibenzylamino)butan-2-ol may possess various biological activities, primarily due to its ability to interact with biological macromolecules. Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions, which can influence enzyme activity and receptor binding. Preliminary studies suggest potential roles in pharmacological applications, including as a biochemical probe for studying enzyme interactions and as a precursor in synthesizing bioactive compounds.

Several synthetic routes exist for producing 1-(Dibenzylamino)butan-2-ol:

  • Imine Formation: The synthesis typically begins with the reaction of dibenzylamine with butan-2-one, leading to the formation of an imine intermediate.
  • Reduction: This imine is then reduced using sodium borohydride to yield 1-(Dibenzylamino)butan-2-ol.
  • Industrial Methods: For large-scale production, continuous flow reactors and automated synthesis systems are often employed to enhance yield and purity .

1-(Dibenzylamino)butan-2-ol serves multiple purposes across various fields:

  • Organic Chemistry: It acts as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: The compound is investigated for its potential as a biochemical probe due to its unique structure.
  • Medicinal Chemistry: It is explored for possible pharmacological properties and as a precursor for developing bioactive compounds.
  • Industrial Uses: Utilized in producing specialty chemicals and materials .

The interaction studies involving 1-(Dibenzylamino)butan-2-ol reveal its capacity to bind with various molecular targets. Its mechanism of action generally involves interactions through hydrogen bonds and hydrophobic effects with proteins, enzymes, or other biomolecules. Such interactions may lead to significant modulation of biochemical pathways, which is particularly relevant in drug development and therapeutic applications.

Similar Compounds

  • 1-(Dibenzylamino)propan-2-ol: A shorter carbon chain compared to 1-(Dibenzylamino)butan-2-ol.
  • 1-(Dibenzylamino)pentan-2-ol: A longer carbon chain variant.
  • 1-(Dibenzylamino)butan-1-ol: Features the hydroxyl group on the first carbon instead of the second.

Uniqueness

The uniqueness of 1-(Dibenzylamino)butan-2-ol lies in the specific positioning of its hydroxyl and dibenzylamino groups, which significantly influence its reactivity and interactions with other molecules. This distinct arrangement makes it particularly valuable for various synthetic pathways and research applications .

XLogP3

3.5

Dates

Last modified: 08-17-2023

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